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Executive Summary
Metconazole is a broad-spectrum triazole fungicide widely used in agriculture. Its primary mode

of action is the inhibition of ergosterol biosynthesis in fungi, a crucial component of their cell

membranes. In mammals, metconazole primarily targets the liver, inducing effects through the

inhibition of cytochrome P450 enzymes and interaction with nuclear receptors. This guide

provides a comprehensive overview of the toxicological profile of metconazole, summarizing

key findings from a range of studies. Due to a lack of publicly available data, the toxicological

profile of its deuterated analog is discussed in the context of the known effects of deuterium

substitution on drug metabolism and toxicity, highlighting a significant data gap for this specific

compound. All quantitative data are presented in structured tables, and detailed experimental

protocols based on international guidelines are provided. Furthermore, signaling pathways and

experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Metconazole
Metconazole is a systemic fungicide that belongs to the triazole class of chemicals.[1] It is

effective against a wide range of fungal pathogens in various crops.[1] Its mechanism of action

involves the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis

of ergosterol, a vital component of fungal cell membranes.[2] This disruption of ergosterol

synthesis leads to fungal cell death.[1]
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Deuterated Analog of Metconazole
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a

strategy employed in drug development to favorably alter the pharmacokinetic and toxicological

properties of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen

bond, which can slow down metabolic processes, particularly those mediated by cytochrome

P450 enzymes. This can lead to increased drug exposure, a longer half-life, and potentially

altered toxicity profiles, sometimes resulting in reduced toxicity by minimizing the formation of

toxic metabolites.

Currently, there is a significant lack of publicly available toxicological data specifically for the

deuterated analog of metconazole. Therefore, its toxicological profile cannot be detailed with

the same level of certainty as the parent compound. The information presented in this guide for

the deuterated analog is based on the general principles of how deuteration can affect the

metabolism and toxicity of xenobiotics. Further research is imperative to establish a definitive

toxicological profile for deuterated metconazole.

Toxicological Profile of Metconazole
The toxicological database for metconazole is extensive, with studies conducted across various

species and endpoints to assess its potential hazards to human health and the environment.

Acute Toxicity
Metconazole exhibits low acute toxicity via the oral, dermal, and inhalation routes.[1] It is

moderately toxic to rats and highly toxic to mice when administered as a single oral dose.[1] It

is a moderate eye irritant but not a skin irritant or a skin sensitizer.[1]

Table 1: Acute Toxicity of Metconazole
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Study Type Species Route Results Reference

Acute Oral

Toxicity
Rat Oral

LD50:

Moderately Toxic
[1]

Acute Oral

Toxicity
Mouse Oral

LD50: Highly

Toxic
[1]

Acute Dermal

Toxicity
Rat, Rabbit Dermal

LD50: Low

Toxicity
[1]

Acute Inhalation

Toxicity
Rat Inhalation

LC50: Low

Toxicity
[1]

Eye Irritation Rabbit Ocular
Moderately

Irritating
[1]

Dermal Irritation Rabbit Dermal Non-irritating [1]

Dermal

Sensitization
Guinea Pig Dermal Not a sensitizer [1]

Subchronic and Chronic Toxicity
Repeated-dose studies have identified the liver as the primary target organ for metconazole

toxicity in mammals.[3][4] Effects observed in subchronic and chronic studies in rats, mice, and

dogs include increased liver weights, hepatocellular hypertrophy, and vacuolation.[3][5] Other

effects noted at higher doses include changes in the spleen, kidneys, and blood parameters.[3]

[4] In a 90-day study in dogs, cataracts were observed at the highest dose tested.[4]

Table 2: Subchronic and Chronic Toxicity of Metconazole
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Study Type Species Duration
Key
Findings

NOAEL/LO
AEL

Reference

28-Day Oral

Toxicity
Rat 28 days

Decreased

body weight,

increased

liver and

kidney

weight,

hepatocellula

r hypertrophy

and

vacuolation.

LOAEL =

90.5

mg/kg/day

[5]

90-Day Oral

Toxicity
Rat 90 days

Increased

spleen weight

and hepatic

vacuolation.

LOAEL =

19.2

mg/kg/day

[3]

Chronic Oral

Toxicity
Rat 2 years

Increased

liver weights,

hepatocellula

r lipid

vacuolation,

and

centrilobular

hypertrophy.

LOAEL =

13.1

mg/kg/day

[5]

Chronic Oral

Toxicity
Dog 1 year

Decreased

body weight

gain,

increased

Kupffer cell

pigmentation,

increased

alkaline

phosphatase

activity.

- [4]
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Carcinogenicity
Metconazole has been classified as "not likely to be carcinogenic to humans".[5] While liver

tumors were observed in mice, they were determined to occur through a non-genotoxic,

mitogenic mode of action.[5] No treatment-related increases in tumors were observed in rat

carcinogenicity studies.[4]

Table 3: Carcinogenicity of Metconazole

Species Duration Findings Classification Reference

Mouse 18 months

Liver tumors

observed (non-

genotoxic mode

of action)

Not likely to be

carcinogenic to

humans

[5]

Rat 2 years

No treatment-

related increase

in tumors

Not likely to be

carcinogenic to

humans

[4]

Genotoxicity
Metconazole is considered to be non-genotoxic.[6] It has tested negative in a battery of in vitro

and in vivo genotoxicity assays, including the Ames test for bacterial reverse mutation.[6]

Table 4: Genotoxicity of Metconazole
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Assay Type System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames

Test)

S. typhimurium With and Without Negative [6]

In vitro

Chromosomal

Aberration

Mammalian Cells With and Without Negative [6]

In vivo

Micronucleus

Test

Rodent Bone

Marrow
N/A Negative [6]

Reproductive and Developmental Toxicity
Developmental effects with metconazole have been observed in rats and rabbits, but generally

at dose levels that also caused maternal toxicity.[3] In rats, skeletal variations were seen in the

presence of maternal toxicity.[3] In rabbits, increased post-implantation loss and reduced fetal

body weights occurred at maternally toxic doses.[3] A two-generation reproduction study in rats

showed offspring toxicity only at the highest dose tested, which also produced parental toxicity.

[3] The fetus appears to be more sensitive to metconazole than the adult animal.[1]

Table 5: Reproductive and Developmental Toxicity of Metconazole
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Study Type Species Key Findings
NOAEL/LOAEL
(Developmenta
l)

Reference

Developmental

Toxicity
Rat

Skeletal

variations at

maternally toxic

doses.

- [3]

Developmental

Toxicity
Rabbit

Increased post-

implantation loss

and reduced fetal

body weights at

maternally toxic

doses.

NOAEL: 4 mg/kg

bw/day
[7]

Two-Generation

Reproduction
Rat

Offspring toxicity

(reduced body

weights,

decreased

viability) only at

parentally toxic

doses.

- [3]

Ecotoxicity
Metconazole is classified as toxic to aquatic life with long-lasting effects.[8] It is moderately to

highly toxic to fish and aquatic invertebrates. It is also toxic to algae. Metconazole is persistent

in the environment.[8]

Table 6: Ecotoxicity of Metconazole
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Organism Test Type Endpoint Value Reference

Fish (Rainbow

Trout)
Acute 96-hr LC50 Moderately Toxic [4]

Aquatic

Invertebrate

(Daphnia magna)

Acute 48-hr EC50 Highly Toxic [4]

Algae Growth Inhibition 72-hr EC50 Toxic [4]

Earthworm Acute 14-day LC50 - [4]

Bird (Bobwhite

Quail)
Acute Oral LD50 Slightly Toxic [4]

Experimental Protocols
The toxicological evaluation of metconazole has been conducted following internationally

recognized guidelines, primarily those from the Organisation for Economic Co-operation and

Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical

Safety and Pollution Prevention (OCSPP).

General Study Design
A typical toxicology study involves the administration of the test substance to laboratory

animals at various dose levels, including a control group that does not receive the substance.

Key parameters such as clinical signs, body weight, food consumption, hematology, clinical

chemistry, and organ weights are monitored. At the end of the study, a comprehensive

necropsy and histopathological examination of tissues are performed.

Caption: A generalized workflow for a typical in vivo toxicology study.

Key Experimental Methodologies
Acute Oral Toxicity (OECD 423/OCSPP 870.1100): This study is typically conducted in rats

or mice. The test substance is administered by oral gavage in a single dose. Animals are

observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 (lethal dose

for 50% of the animals) is determined.
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Chronic Toxicity/Carcinogenicity (OECD 452/451, OCSPP 870.4100/870.4200): These long-

term studies (typically 2 years in rats, 18 months in mice) involve daily administration of the

test substance in the diet or by gavage. The studies are designed to identify chronic toxicity

and potential carcinogenicity.[9]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471/OCSPP 870.5100): This in vitro

assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in the

histidine or tryptophan operon, respectively.[10] The test substance is incubated with the

bacteria in the presence and absence of a metabolic activation system (S9 mix).[10] A

positive result is indicated by a significant increase in the number of revertant colonies.[10]

In Vitro Chromosomal Aberration Test (OECD 473/OCSPP 870.5375): Cultured mammalian

cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test

substance with and without metabolic activation.[11] Cells are harvested at metaphase and

analyzed for chromosomal abnormalities.[11]

Reproductive and Developmental Toxicity (OECD 416/414, OCSPP 870.3800/870.3700):

Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is

administered to male and female animals (usually rats) for one generation before mating,

during mating, gestation, and lactation. The F1 generation is also exposed and mated to

produce an F2 generation. The study assesses effects on fertility and reproductive

performance.

Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals (usually rats and

rabbits) are dosed with the test substance during the period of organogenesis. Fetuses

are examined for external, visceral, and skeletal abnormalities.[12]

Ecotoxicity Tests:

Algal Growth Inhibition Test (OECD 201): The growth of a selected algal species is

monitored over 72 hours in the presence of various concentrations of the test substance.

Daphnia sp. Acute Immobilisation Test (OECD 202): The mobility of Daphnia magna is

observed over 48 hours of exposure to the test substance.
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Earthworm Acute Toxicity Test (OECD 207): Earthworms are exposed to the test

substance in artificial soil for 14 days, and mortality and sublethal effects are assessed.

Mechanism of Action and Signaling Pathways
Fungal Toxicity: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of metconazole in fungi is the inhibition of the cytochrome

P450 enzyme lanosterol 14α-demethylase (CYP51).[13] This enzyme is critical for the

conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that

regulates fluidity and integrity.[13] The inhibition of CYP51 leads to a depletion of ergosterol

and an accumulation of toxic 14α-methylated sterols, resulting in impaired cell membrane

function and ultimately, fungal cell death.[14]
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Caption: Mechanism of action of Metconazole in fungal cells.

Mammalian Toxicity: Cytochrome P450 Inhibition and
Nuclear Receptor Activation
In mammals, the toxicological effects of metconazole, particularly in the liver, are linked to its

interaction with cytochrome P450 (CYP) enzymes and nuclear receptors.[15] While the

inhibition of fungal CYP51 is specific, triazole fungicides can also inhibit mammalian CYP

enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous

compounds.[16] Inhibition of these enzymes can lead to altered drug metabolism and potential

drug-drug interactions.[17]

Furthermore, triazole fungicides, including metconazole, have been shown to activate nuclear

receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor

(CAR).[18][19] These receptors are key regulators of xenobiotic metabolism and disposition.

[18] Activation of PXR and CAR can lead to the induction of genes encoding drug-metabolizing

enzymes and transporters, which is an adaptive response to chemical exposure.[20] However,

prolonged activation can contribute to liver hypertrophy and potentially other adverse effects.

[20]
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Caption: Proposed signaling pathway of Metconazole in mammalian liver cells.
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Conclusion
Metconazole is a fungicide with a well-characterized toxicological profile in mammals, with the

liver being the primary target organ. Its effects are mediated through the inhibition of

cytochrome P450 enzymes and the activation of nuclear receptors. It is not considered to be

carcinogenic or genotoxic. Developmental and reproductive effects are generally observed at

doses that are also toxic to the parent animals. A significant data gap exists for the deuterated

analog of metconazole. While deuteration has the potential to alter its metabolic profile and

toxicity, specific studies are required to confirm these effects. This guide provides a

comprehensive summary of the available data on metconazole and highlights the need for

further research into its deuterated counterpart to ensure a thorough understanding of its

potential risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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